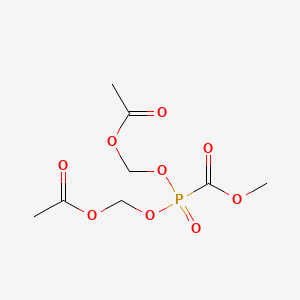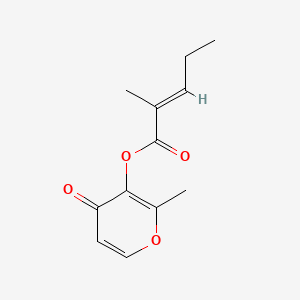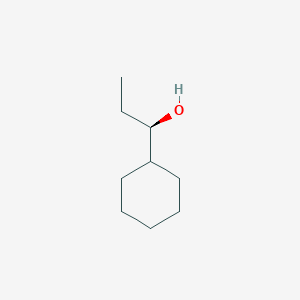
(R)-1-Cyclohexyl-1-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-Cyclohexyl-1-propanol is an organic compound with the molecular formula C9H18O It is a chiral alcohol, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
®-1-Cyclohexyl-1-propanol can be synthesized through several methods. One common approach involves the reduction of the corresponding ketone, ®-1-Cyclohexyl-1-propanone, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of ®-1-Cyclohexyl-1-propanol may involve catalytic hydrogenation of the ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method is efficient for large-scale production and ensures high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
®-1-Cyclohexyl-1-propanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ®-1-Cyclohexyl-1-propanone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: Further reduction can yield cyclohexylpropane.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form ®-1-Cyclohexyl-1-propyl chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or PCC in dichloromethane.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in THF.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products
Oxidation: ®-1-Cyclohexyl-1-propanone.
Reduction: Cyclohexylpropane.
Substitution: ®-1-Cyclohexyl-1-propyl chloride.
Applications De Recherche Scientifique
®-1-Cyclohexyl-1-propanol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Industry: Used in the production of fragrances and flavors due to its pleasant odor.
Mécanisme D'action
The mechanism by which ®-1-Cyclohexyl-1-propanol exerts its effects depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity. The exact pathways involved can vary based on the specific application and the compound’s environment.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-1-Cyclohexyl-1-propanol: The enantiomer of ®-1-Cyclohexyl-1-propanol, with similar chemical properties but different biological activity.
Cyclohexanol: A simpler alcohol with a cyclohexyl group, lacking the propanol side chain.
1-Phenyl-1-propanol: Similar structure but with a phenyl group instead of a cyclohexyl group.
Uniqueness
®-1-Cyclohexyl-1-propanol is unique due to its chiral nature and the presence of both cyclohexyl and propanol groups, which confer specific chemical and biological properties not found in simpler or non-chiral analogs.
Propriétés
Numéro CAS |
38636-38-3 |
|---|---|
Formule moléculaire |
C9H18O |
Poids moléculaire |
142.24 g/mol |
Nom IUPAC |
(1R)-1-cyclohexylpropan-1-ol |
InChI |
InChI=1S/C9H18O/c1-2-9(10)8-6-4-3-5-7-8/h8-10H,2-7H2,1H3/t9-/m1/s1 |
Clé InChI |
JVTXOMXEPFDMHB-SECBINFHSA-N |
SMILES isomérique |
CC[C@H](C1CCCCC1)O |
SMILES canonique |
CCC(C1CCCCC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


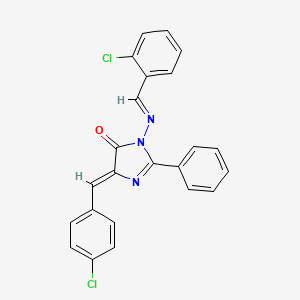
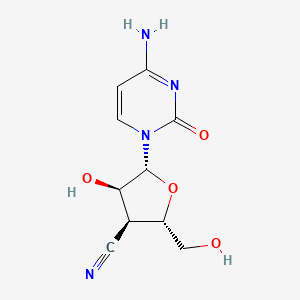
![(E)-4-bromo-N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-ethoxyquinolin-6-yl]but-2-enamide](/img/structure/B12784478.png)
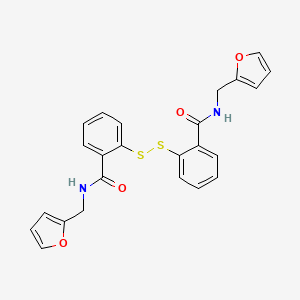
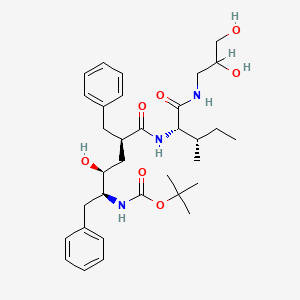
![2-[Bis(2-phosphonooxyethyl)amino]ethyl dihydrogen phosphate;2-(4,5-dihydroimidazol-1-yl)ethanamine](/img/structure/B12784501.png)


